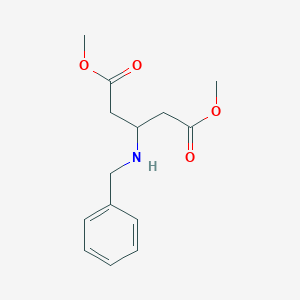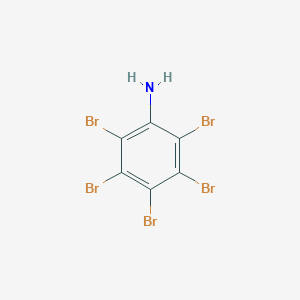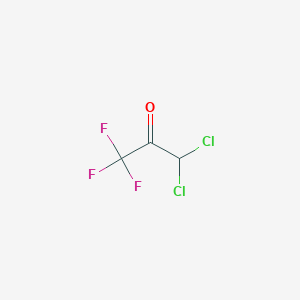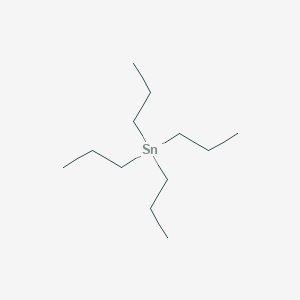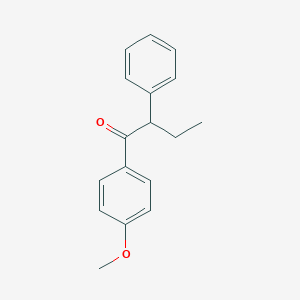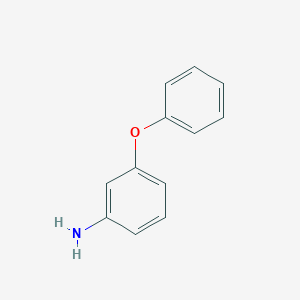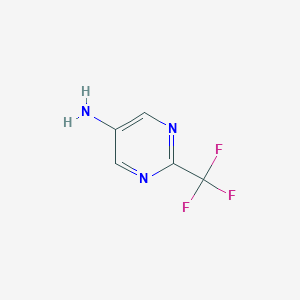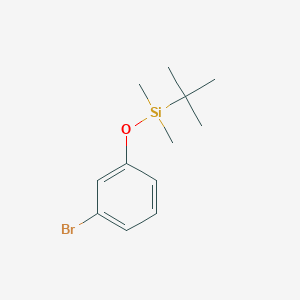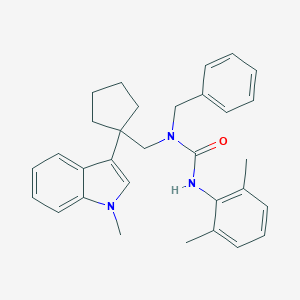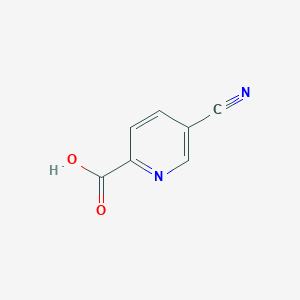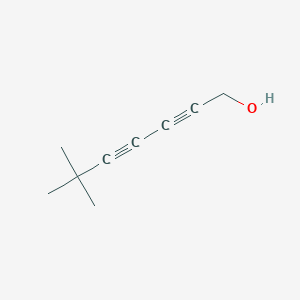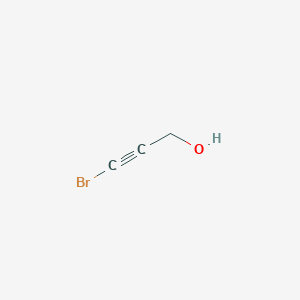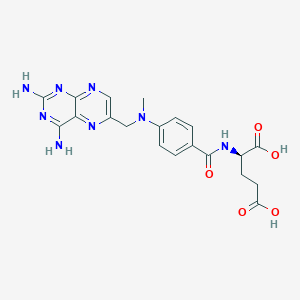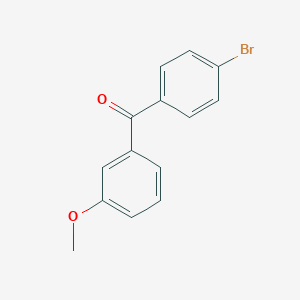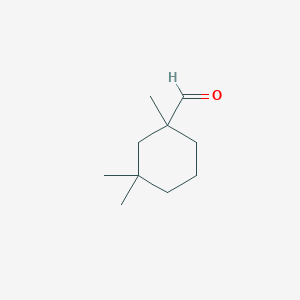
1,3,3-Trimethylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has been widely used in the chemical industry as a fragrance ingredient and as a precursor for the synthesis of other chemicals. TMC has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various nucleophiles, such as amines and thiols. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to undergo reversible protonation and deprotonation, which can affect its reactivity and solubility.
Effets Biochimiques Et Physiologiques
1,3,3-Trimethylcyclohexane-1-carbaldehyde has been shown to have low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation in some individuals. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to have antimicrobial properties and has been used as a preservative in cosmetic and personal care products.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is its versatility as a building block for the synthesis of various organic compounds. 1,3,3-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and is commercially available. However, 1,3,3-Trimethylcyclohexane-1-carbaldehyde can be difficult to handle due to its low solubility in water and its tendency to polymerize under certain conditions.
Orientations Futures
There are several future directions for research on 1,3,3-Trimethylcyclohexane-1-carbaldehyde, including the development of new synthetic methods for 1,3,3-Trimethylcyclohexane-1-carbaldehyde and its derivatives, the exploration of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's potential applications in drug delivery and imaging, and the investigation of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's biological activity and mechanism of action. Additionally, 1,3,3-Trimethylcyclohexane-1-carbaldehyde could be further studied for its potential as a green chemical, as it is relatively non-toxic and biodegradable.
Méthodes De Synthèse
1,3,3-Trimethylcyclohexane-1-carbaldehyde can be synthesized through several methods, including the oxidation of 1,3,3-trimethylcyclohexene, the reduction of 3,3,5-trimethylcyclohexanone, and the isomerization of 1,2,3-trimethylcyclohexene. The most commonly used method is the oxidation of 1,3,3-trimethylcyclohexene using various oxidizing agents, such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Applications De Recherche Scientifique
1,3,3-Trimethylcyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including chemistry, materials science, and biology. In chemistry, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and pharmaceutical intermediates. In materials science, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation. In biology, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been studied for its potential as a drug delivery vehicle and as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
140423-45-6 |
|---|---|
Nom du produit |
1,3,3-Trimethylcyclohexane-1-carbaldehyde |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1,3,3-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3,7-9)8-11/h8H,4-7H2,1-3H3 |
Clé InChI |
KLGVMAOTGZZWMM-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(C1)(C)C=O)C |
SMILES canonique |
CC1(CCCC(C1)(C)C=O)C |
Synonymes |
Cyclohexanecarboxaldehyde, 1,3,3-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



